1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea
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Overview
Description
1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea, also known as BHU, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHU belongs to the class of urea-based compounds and is known to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea is not fully understood. However, it is known to act on the endogenous opioid system in the brain, which is involved in the regulation of pain and mood. This compound has been shown to activate the mu, delta, and kappa opioid receptors in the brain, which are known to play a role in pain perception and mood regulation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to activate the endogenous opioid system in the brain, which is involved in the regulation of pain and mood. This compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood.
Advantages and Limitations for Lab Experiments
1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. This compound has also been shown to exhibit good stability and solubility in water. However, this compound has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized in vivo, which can make it difficult to study its long-term effects. This compound can also exhibit some variability in its effects depending on the animal model used, which can make it difficult to compare results across studies.
Future Directions
For the study of 1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea include investigating its potential to treat other neurological disorders and optimizing its pharmacokinetics.
Synthesis Methods
1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea can be synthesized using a multistep process that involves the reaction of cyclohexylamine with benzyl isocyanate, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the reduced intermediate with formaldehyde to yield this compound. This synthesis method has been optimized to yield high purity this compound with good yields.
Scientific Research Applications
1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic activity in animal models. This compound has also been investigated for its potential to treat neuropathic pain, as it has been shown to activate the endogenous opioid system in the brain. This compound has also been studied for its potential to treat depression, as it has been shown to increase the levels of serotonin and norepinephrine in the brain.
Properties
IUPAC Name |
1-benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-11-13-8-4-5-9-14(13)17-15(19)16-10-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBXSVNTTRKTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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